molecular formula C18H21N5O4S2 B2910392 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE CAS No. 1359196-94-3

2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2910392
CAS No.: 1359196-94-3
M. Wt: 435.52
InChI Key: PPYNYJWZYSJTKR-UHFFFAOYSA-N
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Description

2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex heterocyclic compound that has garnered attention due to its potential applications in various scientific fields. This compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities.

Future Directions

  • Materials Science : Explore its use in organic electronics, given its promising features .

Preparation Methods

The synthesis of 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA breaks and ultimately cell death.

Comparison with Similar Compounds

Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:

The uniqueness of 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE lies in its specific structural features and its potential as a topoisomerase I inhibitor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-23(2)18-22-16-15(29-18)17(20-9-19-16)28-8-13(24)21-10-6-11(25-3)14(27-5)12(7-10)26-4/h6-7,9H,8H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYNYJWZYSJTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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